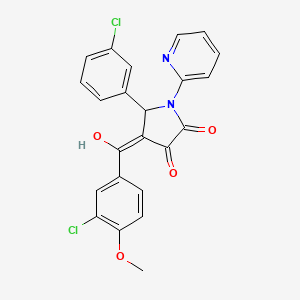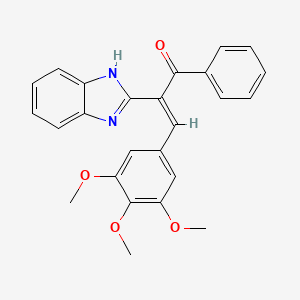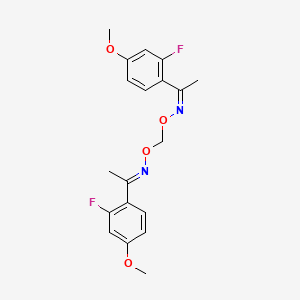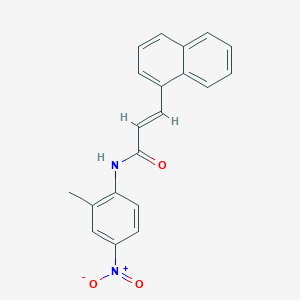![molecular formula C17H18N6O3 B5302741 4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid](/img/structure/B5302741.png)
4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPPC and is a derivative of piperidine, pyridine, and purine.
作用機序
The mechanism of action of 4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. MPPC has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid exhibits anti-inflammatory and anti-cancer properties. MPPC has been reported to inhibit the production of prostaglandins, which are known to play a role in inflammation. It has also been reported to induce apoptosis in cancer cells, which could potentially lead to the development of new drugs for the treatment of cancer.
実験室実験の利点と制限
One of the advantages of using 4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid in lab experiments is its potential applications in medicinal chemistry. MPPC can be used as a lead compound for the development of new drugs for the treatment of various diseases. However, one of the limitations is that the mechanism of action of MPPC is not fully understood, which could hinder its development as a drug.
将来の方向性
There are several future directions for the research on 4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid. One direction is to further investigate the mechanism of action of MPPC, which could lead to the development of new drugs for the treatment of various diseases. Another direction is to explore the potential applications of MPPC in other fields of scientific research, such as material science and nanotechnology. Additionally, further studies could be conducted to evaluate the safety and efficacy of MPPC in preclinical and clinical trials.
合成法
The synthesis of 4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid involves a multi-step process. The first step involves the synthesis of 2-methylpyridine-3-carboxylic acid, which is then reacted with 6-chloropurine to form 4-(2-methylpyridin-3-yl)oxy-6-chloro-9H-purine. The final step involves the reaction of 4-(2-methylpyridin-3-yl)oxy-6-chloro-9H-purine with piperidine-4-carboxylic acid to form 4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid.
科学的研究の応用
4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid has potential applications in various fields of scientific research. One of the main applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. MPPC has been reported to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
4-(2-methylpyridin-3-yl)oxy-1-(7H-purin-6-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-11-12(3-2-6-18-11)26-17(16(24)25)4-7-23(8-5-17)15-13-14(20-9-19-13)21-10-22-15/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,24,25)(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIFHEGLIWFOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2(CCN(CC2)C3=NC=NC4=C3NC=N4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpyridin-3-YL)oxy]-1-(9H-purin-6-YL)piperidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302660.png)
![2-isopropyl-N,4-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5302664.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302673.png)



![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-azepanamine dihydrochloride](/img/structure/B5302699.png)
![6-methyl-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5302704.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5302719.png)
![9-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5302720.png)
![4-(1,3-benzodioxol-5-yl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5302722.png)